molecular formula C15H15ClFNO4S B11062668 4-chloro-N-(3-fluoro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide

4-chloro-N-(3-fluoro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B11062668
M. Wt: 359.8 g/mol
InChI Key: CRPLWCZCLVWFKQ-UHFFFAOYSA-N
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Description

4-chloro-N-(3-fluoro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-fluoro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Nitration and Reduction: The starting material, 2,5-dimethoxybenzenesulfonamide, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.

    Halogenation: The amino group is then subjected to halogenation to introduce the chloro substituent.

    Coupling Reaction: The halogenated intermediate is coupled with 3-fluoro-2-methylaniline under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-fluoro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

4-chloro-N-(3-fluoro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide structure.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It may be used in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-fluoro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways. The chloro and fluoro substituents enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-chloro-N-(3-fluoro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide stands out due to its unique combination of chloro, fluoro, and methoxy groups

Properties

Molecular Formula

C15H15ClFNO4S

Molecular Weight

359.8 g/mol

IUPAC Name

4-chloro-N-(3-fluoro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C15H15ClFNO4S/c1-9-11(17)5-4-6-12(9)18-23(19,20)15-8-13(21-2)10(16)7-14(15)22-3/h4-8,18H,1-3H3

InChI Key

CRPLWCZCLVWFKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC

Origin of Product

United States

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